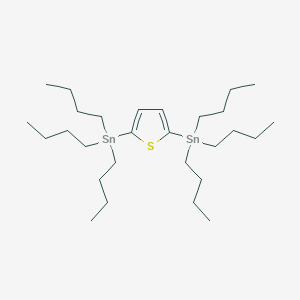

2,5-Bis(tributylstannyl)thiophene

Description

The exact mass of the compound 2,5-Bis(tributylstannyl)thiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Bis(tributylstannyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis(tributylstannyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(5-tributylstannylthiophen-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2S.6C4H9.2Sn/c1-2-4-5-3-1;6*1-3-4-2;;/h1-2H;6*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAZQNRIMIQTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56SSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570074 | |

| Record name | (Thiene-2,5-diyl)bis(tributylstannane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145483-63-2 | |

| Record name | (Thiene-2,5-diyl)bis(tributylstannane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145483-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Bis(tributylstannyl)thiophene chemical properties

An In-Depth Technical Guide to 2,5-Bis(tributylstannyl)thiophene: Properties, Synthesis, and Applications

Abstract

2,5-Bis(tributylstannyl)thiophene is a pivotal organostannane reagent in the field of organic electronics and materials science. Characterized by a central thiophene ring functionalized with two tributyltin groups at the 2 and 5 positions, this compound is a highly versatile building block for the synthesis of conjugated polymers. Its primary utility lies in its role as a monomer in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling reaction. This reaction facilitates the creation of well-defined, regioregular polythiophene derivatives with tailored electronic and optical properties. These polymers are integral to the fabrication of advanced electronic devices, including organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its core reactivity, and critical safety considerations for its handling.

Core Physicochemical Properties

2,5-Bis(tributylstannyl)thiophene is a liquid at room temperature with a high boiling point and a density greater than water.[1] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 145483-63-2 | [1][2][3] |

| Molecular Formula | C₂₈H₅₆SSn₂ | [2][3] |

| Molecular Weight | 662.23 g/mol | [2][3] |

| Appearance | Liquid | |

| Density | 1.201 g/mL at 25 °C | [1][2] |

| Flash Point | >110 °C (>230 °F) - closed cup | [1][2] |

| Assay | 97% | |

| InChI Key | ITAZQNRIMIQTDI-UHFFFAOYSA-N | |

| SMILES String | CCCC(CCCC)c1ccc(s1)(CCCC)CCCC |

Synthesis and Mechanism

The most common and efficient synthesis of 2,5-Bis(tributylstannyl)thiophene involves a two-step, one-pot process starting from thiophene. The underlying principle is the deprotonation of the acidic protons at the 2 and 5 positions of the thiophene ring, followed by quenching the resulting dianion with an electrophilic tin species.

Causality of Experimental Design:

-

Deprotonation: Thiophene's C-H bonds adjacent to the sulfur atom (positions 2 and 5) are significantly more acidic than those in benzene. This is due to the electron-withdrawing nature of the sulfur atom and its ability to stabilize the resulting carbanion. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is required to efficiently deprotonate both positions.

-

Inert Atmosphere: Organolithium reagents like n-BuLi are extremely reactive towards oxygen and moisture. Therefore, the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and side reactions.

-

Quenching: The dilithiated thiophene intermediate is a potent nucleophile. It readily reacts with an electrophilic tin reagent, typically tributyltin chloride, via a salt metathesis reaction to form the stable C-Sn bonds.

Experimental Protocol: Synthesis

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add thiophene and a suitable solvent like dry hexane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Lithiation: Add n-butyllithium (typically 2.1 to 2.2 equivalents) dropwise to the stirred solution while maintaining the temperature at 0 °C. After the addition is complete, the mixture is often heated at reflux for a short period (e.g., 30 minutes) to ensure complete dilithiation.[4]

-

Stannylation: Cool the reaction mixture back to 0 °C. Add a solution of tributyltin chloride (at least 2.2 equivalents) in hexane dropwise.

-

Reaction Completion: After the addition, warm the mixture to room temperature and stir for several hours (e.g., overnight) to ensure the reaction goes to completion.[4]

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with water and brine, and dry over an anhydrous salt like sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield 2,5-Bis(tributylstannyl)thiophene as a liquid.

Core Reactivity: The Stille Cross-Coupling Reaction

The paramount chemical utility of 2,5-Bis(tributylstannyl)thiophene is its function as a nucleophilic partner in the Stille cross-coupling reaction.[5] This palladium-catalyzed reaction forms a new carbon-carbon bond between the thiophene ring and an organic electrophile (typically an aryl, vinyl, or acyl halide/triflate). This reaction is the cornerstone of synthesizing polythiophenes and other conjugated materials.[6][7]

Mechanism Pillars: The catalytic cycle of the Stille reaction is a well-studied process involving three key steps:[5]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting itself into the carbon-halide bond to form a Pd(II) complex.

-

Transmetalation: The organostannane reagent (Th-SnBu₃) exchanges its organic group (the thiophene ring) with the halide on the palladium complex. The tributyltin halide is released as a byproduct. This is the crucial step where the thiophene unit is transferred to the catalytic center.

-

Reductive Elimination: The two organic groups (R¹ and the thiophene ring) on the Pd(II) complex couple and are eliminated, forming the final product (R¹-Th). This step regenerates the Pd(0) catalyst, allowing the cycle to continue.

Experimental Protocol: Stille Polymerization

This protocol describes a typical polymerization to form a polythiophene derivative.

-

Reagent Preparation: In a glovebox or under inert atmosphere, charge a Schlenk flask with 2,5-Bis(tributylstannyl)thiophene (1.0 eq), an aryl dihalide comonomer (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%).[8]

-

Solvent Addition: Add a dry, degassed solvent such as toluene or DMF via cannula.

-

Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 90-110 °C) with vigorous stirring for 12-48 hours.[8]

-

Monitoring: The progress of the polymerization can be monitored by techniques like GPC (Gel Permeation Chromatography) to observe the increase in polymer molecular weight.

-

Termination and Precipitation: After cooling to room temperature, terminate the reaction by adding a small amount of an end-capping reagent if desired. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or acetone.

-

Purification: Collect the solid polymer by filtration. To remove catalyst residues and low molecular weight oligomers, the polymer is often subjected to Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform). The purified polymer is typically isolated from the chloroform fraction.

-

Drying: Dry the final polymer product under vacuum.

Applications in Organic Electronics

The primary application of 2,5-Bis(tributylstannyl)thiophene is as a monomer for synthesizing conjugated polymers for the organic electronics industry.[1] The polymers derived from it, often in combination with other aromatic monomers, form the semiconducting active layer in various electronic devices.

-

Organic Thin-Film Transistors (OTFTs): Polythiophenes synthesized from this monomer can exhibit high charge carrier mobilities, making them excellent materials for the channel layer in transistors used in flexible displays and sensors.[7]

-

Organic Photovoltaics (OPVs): As electron-donating (p-type) materials, these polymers are used in the active layer of solar cells, where they absorb light and facilitate charge separation.[6]

-

Organic Light-Emitting Diodes (OLEDs): Functionalized polythiophenes can be used as hole-transport or emissive layers in OLEDs, contributing to the efficiency and color purity of displays.[6]

Safety and Handling

Organotin compounds, including 2,5-Bis(tributylstannyl)thiophene, are highly toxic and require careful handling.

-

Toxicity: These compounds are classified as acutely toxic if swallowed, harmful in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[9] They are also very toxic to aquatic life with long-lasting effects.[9][10]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[11][12]

-

Handling: Avoid all personal contact, including inhalation of vapors.[9][11] Do not eat, drink, or smoke when using this product.[9] Keep containers securely sealed when not in use.[9][11]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[11][12] The storage class is typically 6.1C for combustible, acute toxic compounds.

-

Spills and Disposal: In case of a spill, remove all ignition sources and clean up immediately using absorbent materials like sand or vermiculite.[9][11] Place waste in a suitable, labeled container for disposal.[9][11] All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

2,5-Bis(tributylstannyl)thiophene is a cornerstone reagent for the synthesis of high-performance conjugated polymers. Its well-defined structure allows for precise control over polymerization through the Stille cross-coupling reaction, yielding materials with desirable electronic properties. While its toxicity necessitates stringent safety protocols, its role in advancing the fields of organic electronics and materials science is undeniable, enabling the development of next-generation flexible displays, solar cells, and sensors.

References

-

Seitz, D. E., & Lee, S. H. (1982). Synthesis and Reactivity of the 2,5-Bis(Trimethylstannyl) Derivatives of Thiophene and Furan. Synthetic Communications, 13(2), 122-126. Available from: [Link]

-

LookChem. (n.d.). Cas 145483-63-2, 2,5-Bis(tributylstannyl)thiophene. Retrieved from [Link]

-

Seitz, D. E., Lee, S. H., Hanson, R. N., & Bottaro, J. C. (2006). Synthesis and Reactivity of the 2,5-Bis(Trimethylstannyl) Derivatives of Thiophene and Furan. Synthetic Communications, 13(2), 121-128. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Materials Science: The Significance of 2,5-Bis(trimethylstannyl)thiophene. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis bis-thienyl-substituted cyclobutenedione via the Liebeskind-Srogl and Stille cross-coupling reactions. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Retrieved from [Link]

-

Supporting Information. (n.d.). The Unprecedented Side Reactions in the Stille Coupling Reaction. Retrieved from [Link]

-

LookChem. (2009). Synthesis and stille cross-coupling reactions of 2-(tributylstannyl)-and 2,5-bis(trimethylstannyl)tellurophene. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

MDPI. (2021). Preparation of homopolymer, block copolymer, and patterned brushes bearing thiophene and acetylene groups using microliter volume. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,5-Bis(trimethylstannyl)thiophene in Organic Thin-Film Transistors (OTFTs). Retrieved from [Link]

-

Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2,5-Bis(trimethylstannyl)thiophene (97%). Retrieved from [Link]

-

PubMed Central. (n.d.). Bis(triphenylstannyl) thiophene-2,5-dicarboxylate. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

-

ResearchGate. (2011). (PDF) Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

- Google Patents. (n.d.). EP0339340A2 - Polythiophenes, process for their preparation and their use.

-

SynOpen. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

Sources

- 1. Cas 145483-63-2,2,5-Bis(tributylstannyl)thiophene | lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. 2,5-Bis(tributylstannyl)thiophene 97 145483-63-2 [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. rsc.org [rsc.org]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. derthon.com [derthon.com]

An In-Depth Technical Guide to 2,5-Bis(tributylstannyl)thiophene (CAS Number: 145483-63-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,5-Bis(tributylstannyl)thiophene, a versatile organotin reagent pivotal in the fields of organic synthesis, polymer chemistry, and materials science. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and applications, with a strong emphasis on the causality behind experimental choices and the importance of self-validating protocols.

Core Compound Profile

2,5-Bis(tributylstannyl)thiophene is a symmetrically substituted organostannane derivative of thiophene. The presence of two tributyltin moieties at the 2 and 5 positions of the thiophene ring makes it an invaluable bifunctional building block, particularly for the construction of conjugated polymers and complex organic molecules through cross-coupling reactions.

| Property | Value | Reference |

| CAS Number | 145483-63-2 | [1] |

| Molecular Formula | C₂₈H₅₆SSn₂ | [1] |

| Molecular Weight | 662.23 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.201 g/mL at 25 °C | [1] |

| Flash Point | > 110 °C | [1] |

Synthesis and Purification: A Protocol Built on Expertise

Experimental Protocol: Synthesis of 2,5-Bis(tributylstannyl)thiophene

Materials:

-

Thiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with anhydrous THF under an inert atmosphere (nitrogen or argon).

-

Thiophene Addition: Thiophene (1.0 equivalent) is added to the THF.

-

Di-lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.2 equivalents) is added dropwise while maintaining the temperature below -70 °C. The causality here is to ensure complete deprotonation at both the 2 and 5 positions of the thiophene ring, forming the 2,5-dilitiothiophene intermediate. The use of a slight excess of n-BuLi drives the reaction to completion.

-

Warming and Intermediate Formation: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure the complete formation of the dianion.

-

Stannylation: The reaction is then cooled back to -78 °C, and tributyltin chloride (2.2 equivalents) is added dropwise. The low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.

-

Quenching and Extraction: After stirring overnight at room temperature, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with hexane. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 2,5-Bis(tributylstannyl)thiophene as a liquid.

Spectroscopic Characterization: A Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for the tributyl derivative are not widely published, data from its trimethylstannyl analog provides a strong comparative basis.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent thiophene protons. The chemical shift of these protons in the trimethylstannyl analog is approximately 7.34 ppm (in d6-DMSO).[2] The protons of the butyl groups will appear as a series of multiplets in the upfield region (typically 0.8-1.6 ppm).

-

¹³C NMR: The carbon NMR spectrum should display two distinct signals for the thiophene ring carbons, one for the stannylated carbons and one for the unsubstituted carbons. For the trimethylstannyl analog, these appear at approximately 143.25 ppm and 136.39 ppm (in d6-DMSO), respectively.[2] The butyl group carbons will resonate in the aliphatic region (around 10-30 ppm).

Infrared (IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic peaks for the thiophene ring and the alkyl chains. Key expected vibrations include:

-

C-H stretching of the thiophene ring (~3100 cm⁻¹)

-

C=C stretching of the thiophene ring (~1400-1500 cm⁻¹)[3][4]

-

C-H stretching of the butyl groups (~2850-2960 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound (662.23 g/mol ). The isotopic pattern of tin (¹¹²Sn, ¹¹⁴Sn, ¹¹⁵Sn, ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) will be a key diagnostic feature in the mass spectrum, resulting in a characteristic cluster of peaks for the molecular ion and fragments containing tin.

Core Application: The Stille Cross-Coupling Reaction

2,5-Bis(tributylstannyl)thiophene is a cornerstone reagent for the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds.[5] Its bifunctional nature allows for its use in polymerization reactions to create conjugated polymers with desirable electronic and optical properties.

Mechanism of the Stille Coupling Reaction

The catalytic cycle of the Stille reaction is a well-established and reliable process.[5]

Causality in the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the organic halide (R-X), forming a Pd(II) complex. The choice of halide (I > Br > Cl) significantly impacts the rate of this step.

-

Transmetalation: The organostannane reagent (in this case, 2,5-Bis(tributylstannyl)thiophene) transfers one of its organic groups to the palladium center, displacing the halide. This is often the rate-determining step. The lability of the tin-carbon bond is crucial for an efficient transfer.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Exemplary Protocol: Stille Coupling of 2,5-Bis(tributylstannyl)thiophene with an Aryl Bromide

This protocol outlines a general procedure for the synthesis of a substituted poly(p-phenylene-thiophene) derivative, a class of materials with applications in organic electronics.

Materials:

-

2,5-Bis(tributylstannyl)thiophene

-

A dibromoaryl compound (e.g., 1,4-dibromo-2,5-didodecylbenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)

-

Anhydrous and degassed solvent (e.g., toluene or DMF)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Reaction Setup: A Schlenk tube is charged with the dibromoaryl compound (1.0 equivalent), 2,5-Bis(tributylstannyl)thiophene (1.0 equivalent), and the palladium catalyst (1-5 mol%).

-

Inert Atmosphere: The tube is sealed and subjected to several cycles of vacuum and backfilling with an inert gas.

-

Solvent Addition: Anhydrous, degassed toluene is added via syringe.

-

Reaction: The mixture is heated to 90-110 °C and stirred for 12-48 hours. The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC).

-

Work-up: After cooling to room temperature, the polymer is precipitated by adding the reaction mixture to a non-solvent like methanol. The precipitate is collected by filtration.

-

Purification: To remove residual tin byproducts, the polymer is often subjected to Soxhlet extraction with various solvents (e.g., methanol, acetone, hexane) to remove low molecular weight oligomers and catalyst residues. The final polymer is then dried under vacuum. A common method to remove tin by-products is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[6]

Safety and Handling: A Trustworthy Approach

Organotin compounds, including 2,5-Bis(tributylstannyl)thiophene, are toxic and require careful handling.[7] Adherence to strict safety protocols is paramount.

Hazard Classifications: [1]

-

Acute toxicity (Oral, Dermal, Inhalation)

-

Skin and eye irritation

-

May damage fertility or the unborn child

-

Causes damage to organs through prolonged or repeated exposure

-

Very toxic to aquatic life with long-lasting effects

Handling Precautions:

-

Engineering Controls: Always handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, a lab coat, and safety goggles. In case of potential aerosol generation, a respirator may be necessary.

-

Handling: Avoid all personal contact, including inhalation and ingestion. Do not eat, drink, or smoke in the handling area.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its ecotoxicity, it is crucial to prevent its release into the environment.

References

-

Electronic Supplementary Information - Synthesis and Fine-Tuning the Pore Properties of a Thiophene Based Porous Organic Framework by the Post-Oxidation - The Royal Society of Chemistry. Available at: [Link]

-

4 - Supporting Information. Available at: [Link]

-

Stille Coupling - Organic Synthesis. Available at: [Link]

-

Supporting Information Synthesis and characterization of S,N-heterotetracenes Synthetic procedures, 1H, 13C NMR, HRMS, and UV– - Beilstein Journals. Available at: [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Available at: [Link]

-

Synthesis of donor–acceptor substituted oligothiophenes by Stille coupling - SciSpace. Available at: [Link]

-

Org. Synth. 2011, 88, 197. Available at: [Link]

-

Stille reaction - Wikipedia. Available at: [Link]

- US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents.

-

Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene - ResearchGate. Available at: [Link]

-

2-vinylthiophene - Organic Syntheses Procedure. Available at: [Link]

-

Thiophene - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. - ResearchGate. Available at: [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. Available at: [Link]

-

Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC - NIH. Available at: [Link]

-

INTRODUCTION - Provisional Peer-Reviewed Toxicity Values for Dibenzothiophene (CASRN 132-65-0) - NCBI. Available at: [Link]

Sources

- 1. 2,5-Bis(tributylstannyl)thiophene 97 145483-63-2 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

2,5-Bis(tributylstannyl)thiophene molecular weight and formula

An In-depth Technical Guide to 2,5-Bis(tributylstannyl)thiophene: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,5-Bis(tributylstannyl)thiophene, a critical organotin building block in the field of materials science and organic synthesis. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis, and explore its primary application as a monomer in Stille cross-coupling reactions for the development of advanced conjugated polymers. This document is intended for researchers, chemists, and materials scientists engaged in the development of organic electronic materials, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic thin-film transistors (OTFTs).

Core Physicochemical Properties

2,5-Bis(tributylstannyl)thiophene is a key intermediate, valued for the two reactive tributyltin moieties attached to a central thiophene ring. These stannane groups serve as versatile handles for palladium-catalyzed cross-coupling reactions, enabling the programmed construction of complex macromolecular architectures.[1][2] Its properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₅₆SSn₂ | [3][4] |

| Molecular Weight | 662.23 g/mol | [3][4] |

| CAS Number | 145483-63-2 | [3] |

| Appearance | Liquid | [3] |

| Density | ~1.201 g/mL at 25 °C | [3][5] |

| Flash Point | >110 °C (>230 °F) - closed cup | [5] |

| Synonyms | 1,1′-(2,5-Thiophenediyl)bis[1,1,1-tributylstannane], 2,5-Bis(tri-n-butylstannyl)thiophene |

Principle Application: The Stille Cross-Coupling Reaction

The primary utility of 2,5-Bis(tributylstannyl)thiophene is as a bifunctional monomer in Stille cross-coupling polymerization.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organotin compound and an organic halide or triflate.[6] The reaction is highly valued for its tolerance of a wide array of functional groups and its neutral reaction conditions, which prevent the degradation of sensitive monomers.[7]

The two tributylstannyl groups on the thiophene ring allow it to act as a "di-nucleophile," reacting with di-electrophilic partners (e.g., dibromo-aromatics) to form long-chain conjugated polymers. The thiophene unit itself imparts favorable electronic properties, contributing to charge transport in the final material.[8]

Mechanism: The Stille Catalytic Cycle

The generally accepted mechanism for the Stille reaction is a catalytic cycle involving a palladium(0) species.[6]

-

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the organic halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation : The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.

-

Reductive Elimination : The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Synthesis Protocol: 2,5-Bis(tributylstannyl)thiophene

The synthesis of this reagent is typically achieved via the di-lithiation of thiophene followed by quenching with an electrophilic tin source, such as tributyltin chloride.[9] This procedure must be conducted under strictly anhydrous and inert conditions due to the high reactivity of the organolithium intermediates.

Expertise & Causality: Why These Steps?

-

Inert Atmosphere (N₂ or Ar): Organolithium reagents like n-butyllithium are pyrophoric and react rapidly with oxygen and moisture. An inert atmosphere is critical for safety and to prevent quenching of the reagent, which would lead to low yields.

-

Anhydrous Solvents: Water will protonate and destroy the organolithium intermediates. Solvents must be rigorously dried before use.

-

TMEDA (Tetramethylethylenediamine): This bidentate Lewis base chelates the lithium ion of n-butyllithium. This breaks up the oligomeric aggregates of n-BuLi in solution, increasing its basicity and nucleophilicity, thereby facilitating a more efficient deprotonation of the thiophene ring.

-

Low Temperature Control (0 °C to -78 °C): The initial lithiation and the subsequent reaction with tributyltin chloride are highly exothermic. Low temperatures are essential to control the reaction rate, prevent side reactions (such as solvent metalation), and ensure selective formation of the desired 2,5-disubstituted product.

Workflow Diagram

Caption: Workflow for the synthesis of 2,5-Bis(tributylstannyl)thiophene.

Step-by-Step Methodology

-

Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum for reagent addition. The glassware must be oven- or flame-dried prior to use.

-

Initial Charge: The flask is charged with anhydrous tetrahydrofuran (THF), followed by thiophene (1.0 equivalent) and tetramethylethylenediamine (TMEDA) (2.2 equivalents). The solution is cooled to 0 °C in an ice bath.

-

Lithiation: n-Butyllithium (2.2 equivalents, typically 2.5 M in hexanes) is added dropwise via syringe while maintaining the internal temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. Formation of the dilithium salt often results in a color change or precipitation.

-

Stannylation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. A solution of tributyltin chloride (2.2 equivalents) in anhydrous THF is added dropwise.

-

Reaction Completion: After the addition, the cooling bath is removed, and the mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted three times with diethyl ether or hexanes. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, a pale yellow oil, is purified by vacuum distillation or column chromatography on silica gel to yield pure 2,5-Bis(tributylstannyl)thiophene.

Characterization and Quality Control (A Self-Validating System)

The identity and purity of the synthesized product must be rigorously confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.[8]

-

¹H NMR (Proton NMR): This analysis confirms the presence of all proton environments.

-

Thiophene Protons: A singlet is expected in the aromatic region (~7.0-7.4 ppm), indicating symmetric substitution at the 2 and 5 positions. The integration of this peak should correspond to 2 protons.

-

Tributyl Protons: A series of multiplets will be observed in the upfield region (~0.9-1.6 ppm), corresponding to the 54 protons of the two tributyl groups (CH₃, and three distinct CH₂ groups). The integration ratio between the thiophene singlet and the tributyl signals is a key indicator of purity.

-

-

¹³C NMR (Carbon NMR): Provides confirmation of the carbon skeleton, including the two distinct carbons of the thiophene ring and the four distinct carbons of the tributyl chains.

-

¹¹⁹Sn NMR (Tin NMR): A single peak confirms the presence of a single tin environment, consistent with the symmetric structure.

Safety and Handling

Organotin compounds, including 2,5-Bis(tributylstannyl)thiophene, are toxic and require careful handling.[6]

-

Hazards: The compound is classified as acutely toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation. It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Disposal: All waste containing organotin compounds must be disposed of as hazardous chemical waste according to local and institutional regulations.

References

-

LookChem. Cas 145483-63-2, 2,5-Bis(tributylstannyl)thiophene. [Link]

-

Seitz, D. E., et al. (1983). Synthesis and Reactivity of the 2,5-Bis(trimethylstannyl) Derivatives of Thiophene and Furan. Synthetic Communications, 13(2), 121-128. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Advancing Materials Science: The Significance of 2,5-Bis(trimethylstannyl)thiophene. [Link]

-

Taylor & Francis Online. Synthesis and Reactivity of the 2,5-Bis(Trimethylstannyl) Derivatives of Thiophene and Furan. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 2,5-Bis(trimethylstannyl)thiophene in Organic Thin-Film Transistors (OTFTs). [Link]

-

Wikipedia. Stille reaction. [Link]

-

Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,5-Bis(tributylstannyl)thiophene 97 145483-63-2 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. Cas 145483-63-2,2,5-Bis(tributylstannyl)thiophene | lookchem [lookchem.com]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis and Purification of 2,5-Bis(tributylstannyl)thiophene

Abstract

2,5-Bis(tributylstannyl)thiophene stands as a cornerstone organometallic reagent, indispensable for the synthesis of advanced conductive polymers and organic electronic materials. Its utility, primarily as a monomer in Stille cross-coupling reactions, allows for the precise construction of π-conjugated systems that are foundational to organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of 2,5-Bis(tributylstannyl)thiophene. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also troubleshoot and adapt it. The protocols herein are designed to yield high-purity material suitable for high-performance device fabrication, with an unwavering emphasis on safety due to the inherent toxicity of organotin compounds.

Critical Safety & Handling of Organotin Compounds

Trustworthiness Pillar: Prioritizing Researcher Safety

Before any experimental work commences, it is imperative to recognize that organotin compounds, including 2,5-Bis(tributylstannyl)thiophene, are highly toxic.[3] The toxicity varies based on the number and nature of the alkyl groups attached to the tin atom, with trialkyltin compounds exhibiting high toxicity.[4] Exposure can occur through inhalation, ingestion, or skin contact, potentially affecting the central nervous system, skin, and eyes.[4][5]

Core Safety Protocols:

-

Engineering Controls : All manipulations involving organotin reagents must be performed within a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory:

-

Gloves : Nitrile gloves are often insufficient. Use heavy-duty chemical-resistant gloves (e.g., butyl rubber or Silver Shield®) and consider double-gloving.

-

Eye Protection : Chemical splash goggles and a full-face shield are required.

-

Lab Coat : A flame-resistant lab coat, fully buttoned, is essential.

-

-

Emergency Procedures : In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][5] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[4]

-

Waste Disposal : All organotin-contaminated waste, including solvents, silica gel, and disposable labware, must be segregated into a clearly labeled, dedicated hazardous waste container for organotin compounds, following institutional and regulatory guidelines.[4]

Synthesis: Mechanism and Experimental Protocol

Expertise Pillar: Understanding the "Why" Behind the "How"

The synthesis of 2,5-Bis(tributylstannyl)thiophene is achieved through a robust and well-established two-step, one-pot procedure: the double lithiation of thiophene followed by electrophilic quenching with tributyltin chloride.

Reaction Mechanism

The process begins with the deprotonation of thiophene at the C2 and C5 positions. These positions are the most acidic due to the electron-withdrawing nature of the sulfur atom and the stability of the resulting carbanion. A strong base, typically n-butyllithium (n-BuLi), is used for this purpose. The reaction is significantly accelerated by the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA), which chelates the lithium cations, breaking up n-BuLi aggregates and increasing the nucleophilicity of the butyl anion. This results in the formation of the 2,5-dilithiothiophene intermediate.

This highly nucleophilic intermediate is then reacted with two equivalents of tributyltin chloride. The carbanions attack the electrophilic tin atom, displacing the chloride leaving group in a standard nucleophilic substitution reaction to form the desired product.

Caption: Reaction mechanism for the synthesis of 2,5-Bis(tributylstannyl)thiophene.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[6]

Reagents and Equipment

-

Flask : Oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet.

-

Inert Atmosphere : Schlenk line or glovebox with dry nitrogen or argon.

-

Solvents : Anhydrous hexane.

-

Reagents : Thiophene, N,N,N',N'-tetramethylethylenediamine (TMEDA), n-butyllithium (n-BuLi, typically 2.5 M in hexanes), and tributyltin chloride.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Thiophene | 84.14 | 0.84 g (0.75 mL) | 10 | 1.0 |

| TMEDA | 116.21 | 2.56 g (3.3 mL) | 22 | 2.2 |

| n-BuLi (2.5 M) | 64.06 | 8.8 mL | 22 | 2.2 |

| Tributyltin Chloride | 325.51 | 7.16 g (6.5 mL) | 22 | 2.2 |

| Anhydrous Hexane | - | 50 mL | - | - |

Step-by-Step Procedure

-

Setup : Assemble the glassware and flame-dry under vacuum, then backfill with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

-

Initial Charge : To the flask, add anhydrous hexane (30 mL), thiophene (10 mmol), and TMEDA (22 mmol) via syringe.

-

Lithiation : Cool the solution to 0 °C using an ice-water bath. Add n-BuLi (22 mmol, 2.5 M in hexanes) dropwise over 20 minutes. A precipitate will form. After addition, remove the ice bath, and stir the mixture at room temperature for 1 hour, followed by gentle reflux for 30 minutes to ensure complete dilithiation.

-

Stannylation : Cool the reaction mixture back down to 0 °C. Add a solution of tributyltin chloride (22 mmol) in anhydrous hexane (20 mL) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 10 °C.

-

Reaction Completion : After the addition is complete, allow the mixture to warm to room temperature and stir overnight to ensure the reaction goes to completion.

-

Quenching and Workup : Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel.

-

Extraction : Extract the aqueous layer with hexane (3 x 50 mL). Combine the organic layers.

-

Washing : Wash the combined organic phase with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellowish oil.

Purification: Achieving High-Purity Material

Authoritative Grounding: The Importance of Purity

For applications in polymer chemistry, the purity of the monomer is paramount. Impurities such as monofunctionalized thiophene or residual tin salts can act as chain terminators, limiting the molecular weight of the resulting polymer and degrading device performance.

Primary Purification Method: Column Chromatography

The crude product is effectively purified using silica gel column chromatography. The non-polar nature of the product allows it to elute quickly with a non-polar solvent, while more polar impurities and tin byproducts remain adsorbed on the silica.

Protocol:

-

Stationary Phase : Silica gel (230-400 mesh).

-

Eluent : 100% Hexane.

-

Procedure :

-

Prepare a silica gel column using hexane as the eluent.

-

Dissolve the crude oil in a minimal amount of hexane and load it onto the column.

-

Elute the column with hexane, collecting fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a UV lamp for visualization.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless to pale yellow oil.

-

Caption: General workflow for the purification of 2,5-Bis(tributylstannyl)thiophene.

Characterization and Quality Control

A self-validating protocol requires rigorous characterization to confirm the structure and purity of the final compound.

| Property | Value | Source |

| Molecular Formula | C₂₈H₅₆SSn₂ | |

| Molecular Weight | 662.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Density | ~1.201 g/mL at 25 °C | |

| ¹H NMR (CDCl₃) | δ ≈ 7.15 ppm (s, 2H, thiophene), 1.55 ppm (m, 12H), 1.34 ppm (m, 12H), 1.08 ppm (t, 12H), 0.90 ppm (t, 18H) | Literature Consensus |

| ¹³C NMR (d₆-DMSO) | δ ≈ 143.25, 136.39 ppm | [6] |

NMR Spectroscopy: Proton (¹H) NMR is the primary tool for structural confirmation. The singlet at ~7.15 ppm confirms the symmetric substitution on the thiophene ring. The complex multiplets in the aliphatic region (0.8-1.6 ppm) are characteristic of the tributyltin groups.

Purity Assessment: Purity is best assessed by ¹H NMR, looking for the absence of signals from thiophene (~7.3 ppm) or 2-(tributylstannyl)thiophene. For high-end applications, Gas Chromatography-Mass Spectrometry (GC-MS) can provide a more quantitative purity assessment.

Conclusion

The synthesis of 2,5-Bis(tributylstannyl)thiophene is a fundamental procedure for laboratories working on organic electronics. By following the detailed protocols for synthesis and purification outlined in this guide, researchers can reliably produce high-purity material. The causality-driven explanations for experimental choices, coupled with an uncompromising stance on safety, provide a robust framework for success. Rigorous purification and characterization are not optional steps but are integral to the synthesis of a reagent that will perform reliably in demanding applications like Stille polymerization.

References

- Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS.

- National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. (Referenced via summary on Trimethyltin Chloride and Other Organotin Compounds).

- BenchChem. (2025). Safety and handling precautions for organotin compounds. BenchChem Technical Support.

- Seitz, D. E., Lee, S. H., Hanson, R. N., & Bottaro, J. C. (1983). Synthesis and Reactivity of the 2,5-Bis(Trimethylstannyl) Derivatives of Thiophene and Furan.

- NOAA. ORGANOTIN COMPOUND, LIQUID, N.O.S.. CAMEO Chemicals.

- Fisher Scientific. (2023). Safety Data Sheet: Tributyl[3-(trifluoromethyl)phenyl]stannane.

- Sigma-Aldrich. 2,5-Bis(tributylstannyl)thiophene 97%. Product Page for CAS 145483-63-2.

- Sigma-Aldrich. 2,5-Bis(tributylstannyl)thiophene 97%.

- Sweat, K. G., & Stephens, C. E. (2009). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Synthesis, 2009(19), 3213-3216.

- Li, P., et al. (2019).

- Wikipedia contributors. (2023). Stille reaction. Wikipedia, The Free Encyclopedia.

- Thermo Fisher Scientific. Stille Cross-Coupling Reaction.

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - FR [thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to the Spectroscopic and NMR Characterization of 2,5-Bis(tributylstannyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and other spectroscopic data for 2,5-Bis(tributylstannyl)thiophene. As a key building block in organic electronics and Stille coupling reactions, a thorough understanding of its spectral characteristics is crucial for synthesis verification, purity assessment, and mechanistic studies. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed analysis of the compound's spectral features, supported by established experimental protocols and data interpretation.

Molecular Structure and Spectroscopic Overview

2,5-Bis(tributylstannyl)thiophene is an organotin compound featuring a central thiophene ring substituted at the 2 and 5 positions with tributyltin groups. This structure gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.

Caption: Molecular structure of 2,5-Bis(tributylstannyl)thiophene.

Synthesis and Purification

The synthesis of 2,5-Bis(tributylstannyl)thiophene is typically achieved through the dilithiation of thiophene followed by quenching with tributyltin chloride. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of 2,5-Bis(tributylstannyl)thiophene

Caption: General workflow for the synthesis of 2,5-Bis(tributylstannyl)thiophene.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of thiophene in anhydrous tetrahydrofuran (THF).

-

Dilithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. Two equivalents of n-butyllithium (n-BuLi) in hexanes are added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours, then allowed to warm to room temperature and stirred for an additional hour to ensure complete dilithiation.

-

Stannylation: The reaction mixture is cooled back to -78 °C, and a solution of two equivalents of tributyltin chloride in anhydrous THF is added dropwise. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent, such as hexanes, to yield 2,5-Bis(tributylstannyl)thiophene as a colorless to pale yellow oil.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy

The 1H NMR spectrum of 2,5-Bis(tributylstannyl)thiophene is characterized by signals corresponding to the thiophene ring protons and the protons of the tributyl groups.

-

Thiophene Protons: The two protons on the thiophene ring are chemically equivalent and appear as a singlet. Due to the electron-donating nature of the stannyl groups, this signal is expected to be in the upfield region for aromatic protons, typically around δ 7.1-7.3 ppm . Satellites arising from coupling to the 117Sn and 119Sn isotopes are also expected.

-

Tributyl Protons: The four sets of methylene and methyl protons of the two equivalent tributyl groups will appear as a series of multiplets in the aliphatic region (δ 0.8-1.6 ppm). The protons on the α-carbon to the tin atom will be the most deshielded.

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule.

-

Thiophene Carbons: Two distinct signals are expected for the thiophene ring carbons. The stannylated carbons (C2, C5) will appear at a significantly different chemical shift compared to the non-stannylated carbons (C3, C4). The stannylated carbons are expected around δ 140-145 ppm , while the other two carbons should resonate around δ 135-138 ppm .

-

Tributyl Carbons: Four signals corresponding to the four inequivalent carbons of the butyl chains are expected in the aliphatic region (δ 10-30 ppm).

119Sn NMR Spectroscopy

119Sn NMR is a powerful technique for the characterization of organotin compounds. The chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For a four-coordinate tin atom in this environment, a single resonance is expected. The chemical shift for tetraalkyltin compounds typically falls in a broad range.

| Spectroscopic Data Summary | |

| 1H NMR (CDCl3) | δ (ppm) |

| Thiophene-H | ~7.2 (s, 2H) |

| -Sn-CH2- | Multiplets |

| -(CH2)2- | Multiplets |

| -CH3 | Triplet |

| 13C NMR (CDCl3) | δ (ppm) |

| Thiophene-CSn | ~142 |

| Thiophene-CH | ~136 |

| -Sn-CH2- | ~10 |

| -(CH2)2-CH3 | Aliphatic region |

| 119Sn NMR (CDCl3) | δ (ppm) |

| Sn | Broad range |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

For comparison, the reported NMR data for 2,5-Bis(trimethylstannyl)thiophene in d6-DMSO is:

-

1H NMR (400 MHz, d6-DMSO): δ 7.34 (s, 2H), 0.32 (s, 18H).[1]

-

13C NMR (100 MHz, d6-DMSO): δ 143.25, 136.39, -7.34.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-Bis(tributylstannyl)thiophene will show characteristic absorption bands for the thiophene ring and the alkyl chains.

-

C-H stretching (aromatic): A weak band is expected above 3000 cm-1.

-

C-H stretching (aliphatic): Strong bands are expected in the 2850-2960 cm-1 region.

-

C=C stretching (thiophene ring): Bands in the 1400-1500 cm-1 region.

-

C-S stretching (thiophene ring): Typically observed in the fingerprint region.

-

Sn-C stretching: Expected in the far-IR region, typically below 600 cm-1.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the characteristic isotopic pattern for the presence of two tin atoms. Fragmentation patterns would likely involve the loss of butyl groups and cleavage of the tin-thiophene bond.

Conclusion

This technical guide has provided a detailed overview of the synthesis and spectroscopic characterization of 2,5-Bis(tributylstannyl)thiophene. The provided NMR, IR, and MS data, along with the comparative data for the trimethyl analog, serve as a valuable resource for researchers in the fields of organic synthesis, polymer chemistry, and materials science. Accurate interpretation of this data is essential for ensuring the quality and reliability of experimental results involving this important organometallic reagent.

References

- Liu, Y., Zuo, Y., Li, S., Li, J., Li, L., Liu, C., ... & Wang, B. (2019).

Sources

An In-Depth Technical Guide to 2,5-Bis(tributylstannyl)thiophene: Solubility and Stability for the Research Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 2,5-Bis(tributylstannyl)thiophene, a critical building block in organic synthesis. With a focus on its solubility and stability, this document offers practical insights and detailed protocols to empower researchers, scientists, and drug development professionals in leveraging this versatile reagent to its full potential while ensuring safe and effective handling.

Introduction: The Synthetic Utility of 2,5-Bis(tributylstannyl)thiophene

2,5-Bis(tributylstannyl)thiophene is an organotin compound widely employed in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1] Its bifunctional nature, possessing two tributylstannyl groups at the 2 and 5 positions of the thiophene ring, allows for the sequential or simultaneous formation of two new carbon-carbon bonds. This capability makes it an invaluable precursor for the synthesis of a diverse array of conjugated polymers, oligomers, and complex organic molecules with applications in materials science and medicinal chemistry.[2] The tributyltin moieties offer a favorable balance of reactivity and stability, rendering the compound tolerant to a wide range of functional groups.[1]

This guide will delve into the practical aspects of working with 2,5-Bis(tributylstannyl)thiophene, moving beyond theoretical applications to provide a thorough understanding of its behavior in common laboratory settings.

Physicochemical Properties

A foundational understanding of the physical properties of 2,5-Bis(tributylstannyl)thiophene is paramount for its proper handling and use in quantitative experiments.

| Property | Value | Source |

| CAS Number | 145483-63-2 | [3][4] |

| Molecular Formula | C₂₈H₅₆SSn₂ | [3] |

| Molecular Weight | 662.23 g/mol | [3] |

| Appearance | Liquid | [3] |

| Density | 1.201 g/mL at 25 °C | [3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

Solubility Profile

The solubility of 2,5-Bis(tributylstannyl)thiophene is a critical parameter for reaction setup, purification, and storage. As a liquid at room temperature, it is generally miscible with a wide range of common organic solvents. This high solubility is advantageous for achieving homogeneous reaction conditions.

Qualitative Solubility Observations:

| Solvent | Miscibility/Solubility | Rationale |

| Tetrahydrofuran (THF) | Miscible | Commonly used as a solvent for Stille reactions involving this reagent, indicating high solubility. |

| Toluene | Miscible | A nonpolar aromatic solvent, expected to readily dissolve the nonpolar organotin compound. |

| Chloroform | Miscible | A common solvent for organometallic compounds. |

| Hexanes | Miscible | A nonpolar alkane solvent, suitable for dissolving the compound. |

| Dimethylformamide (DMF) | Likely Miscible/Soluble | A polar aprotic solvent often used in cross-coupling reactions. |

| Dimethyl Sulfoxide (DMSO) | Likely Miscible/Soluble | A highly polar aprotic solvent. |

| Methanol | Likely Sparingly Soluble to Immiscible | The high polarity and protic nature of methanol may limit the solubility of the nonpolar organotin compound. |

| Water | Immiscible | As a nonpolar organic compound, it is expected to be immiscible with water. |

Experimental Protocol for Determining Solubility:

For applications requiring precise concentration, it is recommended to experimentally determine the solubility in the specific solvent and at the desired temperature.

Caption: A generalized workflow for the experimental determination of solubility.

Stability and Handling

Organotin compounds, including 2,5-Bis(tributylstannyl)thiophene, require careful handling due to their toxicity. Adherence to strict safety protocols is mandatory.

General Handling and Storage

-

Inert Atmosphere: While many organostannanes are stable to air and moisture, it is best practice to handle 2,5-Bis(tributylstannyl)thiophene under an inert atmosphere (e.g., nitrogen or argon), particularly when transferring and for long-term storage. This precaution minimizes the risk of reaction with atmospheric moisture and oxygen, which can lead to the slow degradation of the compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from light and incompatible materials such as strong oxidizing agents.

Thermal Stability

Tributyltin compounds generally exhibit high thermal stability.[3] 2,5-Bis(tributylstannyl)thiophene can be distilled under high vacuum, indicating significant thermal robustness. However, prolonged exposure to high temperatures can lead to decomposition. The primary thermal degradation pathway for organotin compounds involves the cleavage of the tin-carbon bonds.

Photochemical Stability

Organotin compounds are known to undergo photolytic degradation upon exposure to UV light.[5] The energy from UV radiation can be sufficient to cleave the Sn-C bond, leading to the formation of dibutyltin and monobutyltin species, and eventually inorganic tin.[5] Therefore, it is crucial to protect 2,5-Bis(tributylstannyl)thiophene from direct sunlight and other sources of UV radiation during storage and reactions, if photolytically sensitive substrates are involved.

Caption: Simplified degradation pathway of 2,5-Bis(tributylstannyl)thiophene.

Chemical Stability and Reactivity

-

Acids: Organostannanes are susceptible to protodestannylation, a reaction where the tin-carbon bond is cleaved by an acid to replace the stannyl group with a proton. The presence of adventitious HCl from acid chlorides, for example, could potentially lead to this side reaction.[6] Therefore, reactions should be carried out under conditions that avoid strong acidic environments unless this reactivity is desired.

-

Bases: The stability of 2,5-Bis(tributylstannyl)thiophene in the presence of common bases used in cross-coupling reactions (e.g., carbonates, phosphates) is generally good, as evidenced by its widespread use in such transformations. However, very strong bases may lead to undesired side reactions.

-

Oxidizing Agents: Avoid contact with strong oxidizing agents, as they can react with the organotin moieties.

Application in Stille Cross-Coupling: A Protocol

The Stille reaction is a cornerstone of modern organic synthesis, and 2,5-Bis(tributylstannyl)thiophene is a premier reagent for this transformation.

Step-by-Step Protocol for a Typical Stille Coupling:

-

Reaction Setup: Under an inert atmosphere, charge a dry reaction flask with the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand) and a copper(I) co-catalyst (e.g., CuI), if used.

-

Solvent and Reagents: Add the desired anhydrous solvent (e.g., THF, toluene, or DMF).

-

Addition of Reactants: Add the organic halide and then 2,5-Bis(tributylstannyl)thiophene via syringe.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically between 50-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and perform an appropriate work-up, which often involves quenching with an aqueous solution of potassium fluoride to precipitate the tin byproducts as insoluble tributyltin fluoride. The desired product is then extracted with an organic solvent and purified by column chromatography.

Caption: A typical experimental workflow for a Stille cross-coupling reaction.

Conclusion

2,5-Bis(tributylstannyl)thiophene is a powerful and versatile reagent for the construction of complex organic molecules. A thorough understanding of its solubility and stability is essential for its effective and safe utilization. By following the guidelines and protocols outlined in this technical guide, researchers can confidently incorporate this valuable building block into their synthetic strategies, paving the way for new discoveries in materials science and drug development.

References

Sources

A Mechanistic Guide to the Polymerization of 2,5-Bis(tributylstannyl)thiophene: Principles and Protocols for Conductive Polymer Synthesis

Abstract: The synthesis of conjugated polymers, particularly polythiophenes, is a cornerstone of modern materials science, enabling advancements in organic electronics. Among the various synthetic methodologies, the Stille cross-coupling polymerization stands out for its reliability and functional group tolerance. This guide provides an in-depth examination of the mechanism of action for 2,5-bis(tributylstannyl)thiophene, a key monomer in the synthesis of high-performance polythiophenes. We will dissect the palladium-catalyzed Stille catalytic cycle, explore the critical roles of catalysts and ligands, present a validated experimental protocol, and discuss the characterization of the resulting polymers. This document is intended for researchers and scientists in materials chemistry and drug development seeking a comprehensive understanding of this pivotal polymerization reaction.

Introduction to Stille Polymerization

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organostannane (organotin) compound and an organic halide or pseudohalide.[1][2] Its application in polymer chemistry, known as Stille polycondensation, has become a principal method for synthesizing conjugated polymers.[1] This is due to its mild reaction conditions, high yields, and exceptional tolerance for a wide variety of functional groups.

In the context of polythiophene synthesis, the reaction typically involves the step-growth polymerization of an organodistannane monomer, such as 2,5-bis(tributylstannyl)thiophene, with an organodihalide comonomer, for instance, a 2,5-dihalo-3-alkylthiophene. The alkyl side chains on the comonomer are crucial for ensuring the solubility of the final polymer.[3]

The Core Mechanism: The Stille Catalytic Cycle

The polymerization of 2,5-bis(tributylstannyl)thiophene with a dihalogenated comonomer proceeds via a catalytic cycle involving a palladium complex. The active catalyst is a Pd(0) species, which can be added directly, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or generated in situ from a Pd(II) precursor like dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂).[1][4] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition : The cycle begins with the oxidative addition of the dihalo-thiophene monomer to the active 14-electron Pd(0)L₂ catalyst. This step forms a 16-electron square planar Pd(II) intermediate.[2][4] The reaction is often favored by electron-deficient halides.[1]

-

Transmetalation : This is often the rate-determining step of the cycle.[5] The organostannane monomer, 2,5-bis(tributylstannyl)thiophene, transfers one of its thiophene groups to the palladium center, displacing a halide. The precise mechanism of this step is complex and can proceed through different pathways, but it results in a diorganopalladium(II) intermediate.[1][2]

-

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the complex, forming a new carbon-carbon bond that extends the polymer chain. This step regenerates the Pd(0)L₂ catalyst, which can then re-enter the catalytic cycle to facilitate further chain growth.[2][4]

Critical Reaction Components and Their Rationale

The success of a Stille polymerization hinges on the careful selection of its components.

-

Monomers : The purity of both the 2,5-bis(tributylstannyl)thiophene and the dihalogenated comonomer is paramount. Impurities can quench the catalyst or terminate the polymerization, leading to low molecular weight polymers. An equimolar stoichiometry between the stannane and halide functional groups is crucial for achieving high molecular weights.

-

Catalyst : Palladium complexes are the catalysts of choice. Pd(PPh₃)₄ and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are frequently used Pd(0) sources.[1] Pd(II) sources like PdCl₂(PPh₃)₂ can also be employed, as they are reduced to the active Pd(0) species in the reaction mixture.[1] The catalyst loading is typically low, in the range of 1-2 mol%.

-

Ligands : For catalysts like Pd₂(dba)₃ that are "ligandless," an external ligand must be added. Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are common.[3] Ligands stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity, which in turn influences the polymerization rate and the properties of the resulting polymer.

-

Solvent : The solvent must be able to dissolve the monomers and the growing polymer chain to allow for high molecular weights to be reached.[3] Anhydrous and deoxygenated solvents such as toluene, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are typically used to prevent side reactions that could deactivate the catalyst.

-

Temperature : Reaction temperatures generally range from 80 to 120 °C. The temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to cause catalyst decomposition or significant side reactions.[1]

Validated Experimental Protocol: Synthesis of Poly(3-hexylthiophene) (P3HT)

This protocol describes a typical Stille polymerization to synthesize P3HT, a widely studied and high-performing conductive polymer.

Monomers:

-

2,5-Bis(tributylstannyl)thiophene

-

2,5-Dibromo-3-hexylthiophene

Catalyst System:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

Solvent:

-

Anhydrous Toluene

Step-by-Step Methodology:

-

Reagent Preparation: All glassware must be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). The solvent must be anhydrous and deoxygenated by sparging with argon for at least 30 minutes.

-

Reaction Setup: To a Schlenk flask, add 2,5-dibromo-3-hexylthiophene (1.0 eq), 2,5-bis(tributylstannyl)thiophene (1.0 eq), and the ligand, P(o-tol)₃ (typically 4 mol % per mol of Pd).

-

Solvent Addition: Add anhydrous, deoxygenated toluene via cannula to dissolve the monomers and ligand. The typical concentration is around 0.1 M with respect to the monomers.

-

Catalyst Addition: Add the catalyst, Pd₂(dba)₃ (typically 1 mol %), to the flask under a positive pressure of inert gas.

-

Polymerization: Heat the reaction mixture to reflux (approx. 110 °C) under the inert atmosphere. The reaction is typically run for 24-48 hours. The solution will become darker and more viscous as the polymer forms.

-

Workup & Purification:

-

Cool the reaction to room temperature.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent like methanol.

-

Filter the resulting solid polymer.

-

To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction. Sequentially wash the polymer with methanol, acetone, and hexane. The purified polymer is then extracted with chloroform or chlorobenzene.

-

Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol again.

-

-

Drying: Filter the final polymer and dry it under vacuum to a constant weight.

Data Presentation and Polymer Characterization

The synthesized polymer must be thoroughly characterized to determine its properties.

| Property | Technique | Typical Values for P3HT |

| Molecular Weight (Mₙ) | Gel Permeation Chromatography (GPC) | 15,000 - 50,000 g/mol |

| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | 1.5 - 2.5 |

| Structure Confirmation | ¹H NMR Spectroscopy | Peaks corresponding to thiophene ring and hexyl side-chain protons |

| Optical Properties (λₘₐₓ) | UV-Vis Spectroscopy (in solution) | 450 nm (characteristic π-π* transition) |

Mechanistic Considerations and Troubleshooting

-

Homocoupling: A common side reaction is the homocoupling of the organostannane monomer.[2] This can disrupt the polymer structure and limit the molecular weight. Careful control of the catalyst system and reaction conditions can minimize this.

-

Incomplete Reactions: Residual tin or halogen end-groups can act as charge traps in electronic devices. End-capping the polymer by adding a monofunctional stannane or halide reagent at the end of the polymerization can mitigate this.

-

Stoichiometric Imbalance: As mentioned, a 1:1 ratio of the two monomer functional groups is critical. Any deviation will limit the degree of polymerization according to the Carothers equation.

-

Oxygen Contamination: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, effectively halting the polymerization. Maintaining a strictly inert atmosphere is essential.

Conclusion

The Stille polymerization of 2,5-bis(tributylstannyl)thiophene is a robust and versatile method for synthesizing well-defined polythiophenes. A thorough understanding of the underlying catalytic mechanism, the function of each reaction component, and a meticulously executed experimental protocol are all essential for achieving high-quality, high-performance materials. By controlling variables such as monomer purity, stoichiometry, and reaction conditions, researchers can tailor the properties of the resulting polymers for a wide array of applications in organic electronics and beyond.

References

-

Chen, M., & Wang, R. (2015). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 51(87), 15846-15849. [Link]

-

Bao, Z., Chan, W. K., & Yu, L. (1995). Exploration of the Stille Coupling Reaction for the Syntheses of Functional Polymers. Journal of the American Chemical Society, 117(50), 12426-12435. [Link]

-

Mei, J., & Bao, Z. (2014). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Polymer Science: A Comprehensive Reference (Vol. 4, pp. 21-43). Elsevier. [Link]

-

Li, W., et al. (2023). Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution. Chemical Science, 14(11), 2927-2935. [Link]

-

Stille Coupling. (2023). Chemistry LibreTexts. [Link]

-

Bao, Z., Chan, W., & Yu, L. (1995). Synthesis of conjugated polymer by the Stille Coupling Reaction. Chemistry of Materials, 7(1), 2-3. [Link]

-